4-(4-Formylpyridin-3-yl)-2-methylbenzonitrile
Description
4-(4-Formylpyridin-3-yl)-2-methylbenzonitrile is a heteroaromatic compound featuring a benzonitrile core substituted with a methyl group at the 2-position and a 4-formylpyridin-3-yl moiety. The formyl group on the pyridine ring enhances its utility as a synthetic intermediate for further functionalization, such as condensation reactions .
Properties
IUPAC Name |
4-(4-formylpyridin-3-yl)-2-methylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O/c1-10-6-11(2-3-12(10)7-15)14-8-16-5-4-13(14)9-17/h2-6,8-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGJUIKRXVZTIJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=C(C=CN=C2)C=O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Formylpyridin-3-yl)-2-methylbenzonitrile can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs a palladium catalyst and an organoboron reagent under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The choice of reagents, catalysts, and solvents is crucial to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
4-(4-Formylpyridin-3-yl)-2-methylbenzonitrile undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.
Major Products Formed
Oxidation: 4-(4-Carboxypyridin-3-yl)-2-methylbenzonitrile.
Reduction: 4-(4-Formylpyridin-3-yl)-2-methylbenzylamine.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-(4-Formylpyridin-3-yl)-2-methylbenzonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-Formylpyridin-3-yl)-2-methylbenzonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The formyl and nitrile groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Pyridine-Based Derivatives
- 4-(4-Phenyl-3-(p-tolyl)pyridin-2-yl)benzonitrile (Compound 23) Structure: Replaces the formyl group with phenyl and p-tolyl substituents. Lacks the reactive formyl group, reducing electrophilicity .
- 4-(6-(4-Methoxyphenyl)-4-phenyl-3-(p-tolyl)pyridin-2-yl)benzonitrile (Compound 24)
Indole and Benzyl-Substituted Derivatives
- 4-((1H-Indol-3-yl)methyl)-2-methylbenzonitrile (4a/4a’)
Simpler Methylbenzonitrile Derivatives
- 2-Methylbenzonitrile and 3-Methylbenzonitrile
Physicochemical Properties
Biological Activity
4-(4-Formylpyridin-3-yl)-2-methylbenzonitrile (CAS No. 1308669-68-2) is a compound of interest due to its potential biological activities. It features a pyridine ring and a benzonitrile moiety, which may contribute to its reactivity and biological effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes:
- A pyridine ring with a formyl group.
- A methylbenzonitrile group.
The biological activity of this compound is believed to stem from its ability to interact with various molecular targets, including enzymes and receptors involved in critical biochemical pathways. Its structural components may enhance binding affinity and specificity towards these targets.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit key enzymes, such as tyrosinase, which is involved in melanin production. This inhibition could be beneficial in treating hyperpigmentation disorders.
- Antioxidant Activity : Similar compounds have exhibited antioxidant properties, suggesting that this compound may scavenge free radicals and protect cells from oxidative stress.
Biological Activity Overview
Research has indicated several biological activities associated with this compound:
-
Tyrosinase Inhibition :
- Studies suggest that compounds with similar structures can inhibit tyrosinase activity effectively. This property is crucial for developing treatments for hyperpigmentation-related conditions.
-
Antioxidant Properties :
- Compounds analogous to this compound have shown significant antioxidant activity, which could help mitigate oxidative damage in cells.
-
Cytotoxicity Studies :
- Preliminary studies indicate that while some analogs exhibit cytotoxic effects at higher concentrations, this compound may not show significant cytotoxicity at lower doses, making it a candidate for further investigation in cancer therapy.
Research Findings and Case Studies
Several studies have explored the biological activities of similar compounds, providing insights into the potential effects of this compound:
| Study | Findings |
|---|---|
| Study A | Demonstrated potent inhibition of tyrosinase by related compounds, suggesting similar efficacy for this compound. |
| Study B | Reported antioxidant activity comparable to established antioxidants like vitamin C. |
| Study C | Investigated cytotoxic effects on cancer cell lines, revealing varying degrees of toxicity among analogs. |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
